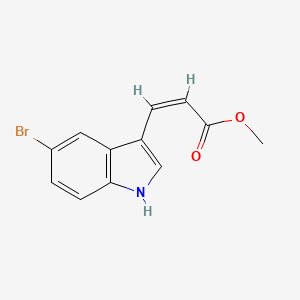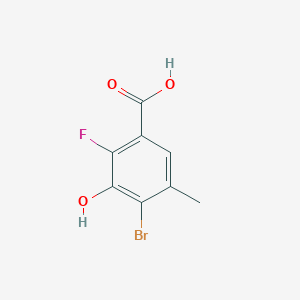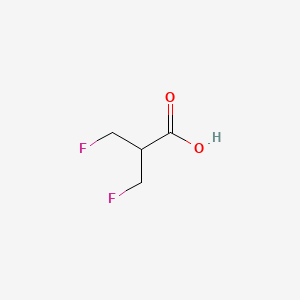
3-Amino-6-(methyl-d3)-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(methyl-d3)-pyridazine is a deuterated derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of deuterium atoms in place of hydrogen atoms in the methyl group makes it particularly useful in various scientific research applications, including studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(methyl-d3)-pyridazine typically involves the introduction of a deuterated methyl group into the pyridazine ring. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Deuteration: Employing deuterated catalysts and solvents to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes, ensuring high purity and yield. Techniques such as gas-phase deuteration and catalytic deuteration are commonly used to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(methyl-d3)-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the pyridazine ring.
Aplicaciones Científicas De Investigación
3-Amino-6-(methyl-d3)-pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, benefiting from its unique isotopic properties.
Mecanismo De Acción
The mechanism by which 3-Amino-6-(methyl-d3)-pyridazine exerts its effects involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, leading to different outcomes compared to non-deuterated analogs.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-methylpyridazine: The non-deuterated analog of 3-Amino-6-(methyl-d3)-pyridazine.
3-Amino-6-(methyl-d2)-pyridazine: A compound with two deuterium atoms in the methyl group.
3-Amino-6-(methyl-d1)-pyridazine: A compound with one deuterium atom in the methyl group.
Uniqueness
The uniqueness of this compound lies in its fully deuterated methyl group, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas where precise tracking of molecular transformations is required.
Propiedades
Número CAS |
1185309-73-2 |
|---|---|
Fórmula molecular |
C5H7N3 |
Peso molecular |
112.15 g/mol |
Nombre IUPAC |
6-(trideuteriomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8)/i1D3 |
Clave InChI |
KAZMCIGKULUUMR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NN=C(C=C1)N |
SMILES canónico |
CC1=NN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)




![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)

![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)


